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molecular formula C11H16O3 B8661506 2-Benzyl-2-(hydroxymethyl)propane-1,3-diol

2-Benzyl-2-(hydroxymethyl)propane-1,3-diol

Cat. No. B8661506
M. Wt: 196.24 g/mol
InChI Key: UMUMZMDVXFUSNN-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

A solution of potassium t-butoxide in tetrahydrofuran (1M, 24 mL) was added into a solution of 2-benzyl-2-(hydroxymethyl)propane-1,3-diol (90 g, 0.5 mol) and diethyl carbonate (55 g, 0.5 mol) in tetrahydrofuran (500 mL) under nitrogen. The reaction mixture was refluxed for 6 h and then heated to 110° C. to distill the solvent. Then the mixture was stirred at 155° C. for 24 h. The mixture was purified via silica gel chromatography (petroleum ether/ethyl acetate 10:1 to 2:1) to afford (3-benzyloxetan-3-yl)methanol (40 g, 0.226 mol, 49%) was a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH2:7]([C:14]([CH2:19][OH:20])([CH2:17]O)[CH2:15][OH:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)(OCC)OCC>O1CCCC1>[CH2:7]([C:14]1([CH2:15][OH:16])[CH2:17][O:20][CH2:19]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
90 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(CO)(CO)CO
Name
Quantity
55 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred at 155° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 h
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
to distill the solvent
CUSTOM
Type
CUSTOM
Details
The mixture was purified via silica gel chromatography (petroleum ether/ethyl acetate 10:1 to 2:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(COC1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.226 mol
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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